2,2-Difluoroethyl chloroformate
Overview
Description
2,2-Difluoroethyl chloroformate is an organic compound with the molecular formula C3H3ClF2O2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its reactivity due to the presence of both chloroformate and difluoroethyl groups, making it a valuable intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoroethyl chloroformate can be synthesized through the reaction of 2,2-difluoroethanol with phosgene (COCl2). The balanced chemical equation for this reaction is:
CH2CF2CH2OH + COCl2 → CH2CF2CH2OC(O)Cl + HCl
This reaction typically requires an inert atmosphere and low temperatures to prevent the decomposition of phosgene and to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a toxic and hazardous reagent, under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoroethyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloroformate group is susceptible to nucleophilic attack by alcohols and amines, leading to the formation of esters and carbamates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce 2,2-difluoroethanol and carbon dioxide.
Reduction: The compound can be reduced to 2,2-difluoroethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Alcohols and Amines: Used in nucleophilic substitution reactions to form esters and carbamates.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Esters: Formed from the reaction with alcohols.
Carbamates: Formed from the reaction with amines.
2,2-Difluoroethanol: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
2,2-Difluoroethyl chloroformate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2,2-difluoroethyl chloroformate involves its reactivity towards nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack by various functional groups such as alcohols, amines, and thiols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of esters, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
2,2-Difluoroethyl chloroformate can be compared with other chloroformates and difluoroethyl compounds:
Methyl Chloroformate: Similar in reactivity but lacks the difluoroethyl group, making it less versatile in certain synthetic applications.
Ethyl Chloroformate: Also similar but with different steric and electronic properties due to the ethyl group.
2,2-Difluoroethanol: A precursor to this compound, used in similar reactions but without the chloroformate functionality
These comparisons highlight the unique combination of reactivity and functional groups in this compound, making it a valuable reagent in various chemical transformations.
Properties
IUPAC Name |
2,2-difluoroethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O2/c4-3(7)8-1-2(5)6/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULCHDSNUVHLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111022-16-3 | |
Record name | 2,2-Difluoroethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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